Ethyl 6-Chloroquinazoline-4-acetate
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Overview
Description
Ethyl 6-Chloroquinazoline-4-acetate is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Chloroquinazoline-4-acetate typically involves the reaction of 6-chloro-2,4-quinazolinedione with ethyl acetate under specific conditions. One common method includes the use of phosphorous oxychloride and dimethylaniline as reagents, followed by refluxing and purification steps . Another approach involves the use of transition metal-catalyzed reactions, which have been shown to improve yields and reaction efficiency .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 6-Chloroquinazoline-4-acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Similar in structure but with a bromine atom instead of chlorine.
6-Chloroquinazoline-2,4(1H,3H)-dione: Lacks the ethyl acetate group but shares the quinazoline core.
Uniqueness: Ethyl 6-Chloroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-(6-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-5-8(13)3-4-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3 |
InChI Key |
NECKLVIHXYVNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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